molecular formula C14H20F6N3O3P B1532338 O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate CAS No. 208462-94-6

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

Cat. No. B1532338
CAS RN: 208462-94-6
M. Wt: 423.29 g/mol
InChI Key: GOTDTGXRAJEDHP-UHFFFAOYSA-N
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Description

“O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate” is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis, drug discovery, and materials science. It is a coupling reagent for peptide synthesis giving low racemization .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its empirical formula is C14H20BF4N3O3 . The exact structure can be determined using various spectroscopic techniques, which are beyond the scope of this analysis.


Chemical Reactions Analysis

This compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are crucial in the creation of proteins. The exact chemical reactions it undergoes during this process are not detailed in the search results.


Physical And Chemical Properties Analysis

The compound has a melting point of 216-219 °C . It is typically stored at temperatures between 2-8°C . Its molecular weight is 365.13 .

Scientific Research Applications

Pharmaceutical Research

HNTU is utilized in pharmaceutical research for its ability to modulate nucleophilic groups. This property is particularly useful in the synthesis of novel pharmaceuticals where precise control over the reactivity of different functional groups is essential. For example, HNTU’s modulating properties can inhibit the synthesis of inflammatory compounds, which could lead to the development of new anti-inflammatory drugs .

Cosmeceutical Applications

In the cosmeceutical industry, HNTU has shown promise due to its ability to bind to tetrapeptides and inhibit their demethylation. This interaction can lead to increased levels of growth factors, which are beneficial for skin health and rejuvenation. Research in this area explores the potential for HNTU to enhance the efficacy of anti-aging and skin repair treatments .

properties

IUPAC Name

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDTGXRAJEDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

CAS RN

208462-94-6
Record name Methanaminium, (dimethylamino)[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]dimethyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208462-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Reactant of Route 2
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Reactant of Route 3
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Reactant of Route 4
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Reactant of Route 5
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate
Reactant of Route 6
O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

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